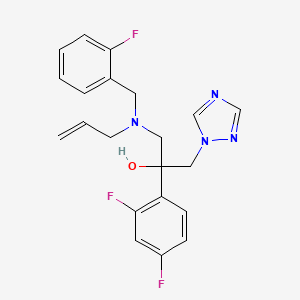

CYP51-IN-2

Description

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-1-[(2-fluorophenyl)methyl-prop-2-enylamino]-3-(1,2,4-triazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N4O/c1-2-9-27(11-16-5-3-4-6-19(16)23)12-21(29,13-28-15-25-14-26-28)18-8-7-17(22)10-20(18)24/h2-8,10,14-15,29H,1,9,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEYNJPZPOQCKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC1=CC=CC=C1F)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655263 | |

| Record name | 2-(2,4-Difluorophenyl)-1-{[(2-fluorophenyl)methyl](prop-2-en-1-yl)amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155361-00-4 | |

| Record name | α-(2,4-Difluorophenyl)-α-[[[(2-fluorophenyl)methyl]-2-propen-1-ylamino]methyl]-1H-1,2,4-triazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1155361-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Difluorophenyl)-1-{[(2-fluorophenyl)methyl](prop-2-en-1-yl)amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of CYP51-IN-2

Disclaimer: Initial research indicates that "CYP51-IN-2" is a designation used by the chemical supplier MedChemExpress for certain fluconazole analogues. Specifically, it refers to compounds 1g and 1i from the publication "Design, synthesis, and biological evaluation of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase" by Chai X, et al. (2009). This guide is based on the findings reported in this primary scientific literature.

Executive Summary

This technical guide provides a detailed overview of the mechanism of action for this compound, a potent inhibitor of the enzyme sterol 14α-demethylase (CYP51). As a fluconazole analogue, this compound's primary mode of action is the disruption of the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis. This document outlines the core mechanism, presents quantitative data on its antifungal activity, details the experimental protocols for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows. This guide is intended for researchers, scientists, and professionals involved in drug development and mycology.

Core Mechanism of Action

CYP51, a member of the cytochrome P450 superfamily, is a crucial enzyme in the sterol biosynthesis pathway of fungi. It catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a key step in the production of ergosterol. Ergosterol is an essential component of the fungal cell membrane, where it regulates fluidity, permeability, and the function of membrane-bound proteins.

This compound, as a triazole-based inhibitor, functions by targeting the heme iron atom within the active site of CYP51. The nitrogen atom in the triazole ring of this compound coordinates with the heme iron, preventing the binding of the natural substrate, lanosterol, and the subsequent monooxygenation reaction. This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The consequences of this disruption include increased membrane permeability, altered activity of membrane-associated enzymes, and ultimately, the inhibition of fungal growth and replication.

Caption: Mechanism of CYP51 inhibition by this compound.

Quantitative Data

The antifungal activity of this compound (compounds 1g and 1i) and related analogues was evaluated against a panel of pathogenic fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC₈₀), which is the lowest concentration of the compound that inhibits 80% of fungal growth.

Table 1: In Vitro Antifungal Activity of this compound (Compound 1g) and Analogues (MIC₈₀ in μg/mL)

| Compound | C. albicans | C. parapsilosis | C. neoformans | T. rubrum | T. mentagrophytes | M. gypseum | A. niger |

| 1g | 0.25 | 0.125 | 0.125 | 0.125 | 0.125 | 0.0625 | 1 |

| Fluconazole | 0.5 | 1 | 4 | 32 | 32 | 16 | >64 |

| Itraconazole | 0.125 | 0.125 | 0.125 | 0.125 | 0.125 | 0.125 | 0.5 |

Table 2: In Vitro Antifungal Activity of this compound (Compound 1i) and Analogues (MIC₈₀ in μg/mL)

| Compound | C. albicans | C. parapsilosis | C. neoformans | T. rubrum | T. mentagrophytes | M. gypseum | A. niger |

| 1i | 0.0625 | 0.03125 | 0.015625 | 0.03125 | 0.03125 | 0.015625 | 0.25 |

| Fluconazole | 0.5 | 1 | 4 | 32 | 32 | 16 | >64 |

| Itraconazole | 0.125 | 0.125 | 0.125 | 0.125 | 0.125 | 0.125 | 0.5 |

Experimental Protocols

The following protocols are based on the methodologies described in the source publication for the synthesis and evaluation of this compound.

Synthesis of this compound (General Procedure for Triazole Analogues)

The synthesis of the target fluconazole analogues involves a multi-step process. A key step is the reaction of a substituted phenacyl bromide with a substituted benzoic acid hydrazide to form an intermediate, which is then cyclized to form the 1,3,4-oxadiazole ring. This is followed by reactions to introduce the triazole and difluorophenyl moieties.

Caption: General synthesis workflow for this compound analogues.

In Vitro Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds was determined using a microbroth dilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Fungal Strains: A panel of clinically relevant fungal strains, including Candida albicans, Candida parapsilosis, Cryptococcus neoformans, Trichophyton rubrum, Trichophyton mentagrophytes, Microsporum gypseum, and Aspergillus niger, were used.

-

Inoculum Preparation: Fungal isolates were cultured on appropriate agar plates. Suspensions were prepared in sterile saline and adjusted to a specified concentration using a spectrophotometer.

-

Microdilution Assay:

-

The compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in RPMI 1640 medium in 96-well microtiter plates.

-

The final concentration of the fungal inoculum was added to each well.

-

The plates were incubated at 35°C for 24-48 hours for yeasts and 72-120 hours for filamentous fungi.

-

-

MIC Determination: The MIC₈₀ was determined as the lowest concentration of the compound that caused an 80% reduction in turbidity compared to the drug-free control well.

Caption: Workflow for in vitro antifungal susceptibility testing.

Signaling Pathways and Logical Relationships

The primary pathway affected by this compound is the ergosterol biosynthesis pathway. The inhibition of CYP51 creates a bottleneck in this pathway, leading to the downstream effects on the fungal cell.

Caption: The ergosterol biosynthesis pathway and the point of inhibition by this compound.

Conclusion

This compound represents a class of potent fluconazole analogues that exhibit significant antifungal activity against a broad spectrum of pathogenic fungi. Its mechanism of action is consistent with other azole antifungals, involving the specific inhibition of CYP51 and the subsequent disruption of ergosterol biosynthesis. The quantitative data indicate that specific structural modifications, as seen in compounds 1g and 1i, can lead to enhanced potency compared to the parent compound, fluconazole. The detailed experimental protocols provide a framework for the continued development and evaluation of novel CYP51 inhibitors. This technical guide serves as a comprehensive resource for understanding the core principles behind the action of this compound and its potential as an antifungal agent.

Target Enzyme Specificity of CYP51 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterol 14α-demethylase, encoded by the CYP51 gene, is a crucial cytochrome P450 enzyme in the sterol biosynthesis pathway.[1][2][3][4] This enzyme is responsible for the oxidative removal of the 14α-methyl group from sterol precursors, a vital step in the production of essential sterols like ergosterol in fungi and cholesterol in mammals.[3][4][5] The essential nature of this enzyme in many organisms, particularly in pathogenic fungi and protozoa, has made it a primary target for the development of antimicrobial agents.[1][2][6] Azole antifungals, for instance, are a major class of drugs that function by inhibiting CYP51.[1][2][6] The specificity of these inhibitors for the target enzyme in the pathogen over the homologous enzyme in the host (e.g., human CYP51) is a critical determinant of their therapeutic efficacy and safety profile. This guide provides an in-depth overview of the target enzyme specificity of CYP51 inhibitors, focusing on quantitative data, experimental protocols, and the underlying molecular interactions.

Mechanism of Action

CYP51 inhibitors, particularly the widely used azole antifungals, exert their effect by directly interacting with the active site of the CYP51 enzyme. The nitrogen atom in the azole ring of these compounds coordinates with the heme iron atom in the enzyme's active site.[7] This binding prevents the natural substrate, such as lanosterol, from accessing the active site, thereby blocking the demethylation process.[2] The inhibition of CYP51 disrupts the production of essential sterols, leading to the accumulation of toxic 14α-methylated sterol precursors in the cell membrane.[1][2] This disruption of membrane integrity and function ultimately inhibits fungal growth and can lead to cell death.[1][2]

Quantitative Data on Inhibitor Specificity

The specificity of a CYP51 inhibitor is quantified by comparing its inhibitory potency (e.g., IC50) or binding affinity (e.g., Kd) against the target enzyme from different species. A therapeutically effective inhibitor will exhibit high affinity for the pathogenic CYP51 while having significantly lower affinity for the human ortholog, minimizing off-target effects.

Table 1: Half-Maximal Inhibitory Concentration (IC50) of Various Inhibitors against CYP51

| Compound | Target Organism | IC50 (µM) | Reference |

| Fluconazole | Candida albicans | ~0.03 | [8] |

| Itraconazole | Candida albicans | ~0.0076 | [8] |

| Ketoconazole | Candida albicans | ~0.008 | [8] |

| Prothioconazole | Candida albicans | ~150 | [7] |

| VFV Analog 9 | Human | <5.9 | [9] |

| VFV Analog 10 | Human | <5.9 | [9] |

Table 2: Dissociation Constants (Kd) of Azole Antifungals against CYP51

| Compound | Enzyme Source | Kd (nM) | Reference |

| Clotrimazole | Candida albicans | 10 - 26 | [7][8] |

| Human | 42 - 131 | [7] | |

| Econazole | Candida albicans | 10 - 26 | [8] |

| Fluconazole | Candida albicans | ~47 - 56 | [7][8] |

| Human | ~30,500 | [7] | |

| Itraconazole | Candida albicans | 10 - 26 | [7][8] |

| Human | 42 - 131 | [7] | |

| Ketoconazole | Candida albicans | 10 - 26 | [7][8] |

| Human | 42 - 131 | [7] | |

| Voriconazole | Candida albicans | 10 - 26 | [7][8] |

| Human | ~2,300 | [7] | |

| Prothioconazole-desthio | Candida albicans | ~40 | [7] |

| Human | ~40 | [7] |

Experimental Protocols

CYP51 Reconstitution Assay for IC50 Determination

This assay measures the enzymatic activity of CYP51 in the presence of an inhibitor to determine its IC50 value.

Methodology:

-

Reaction Mixture Preparation: A standard reaction mixture contains purified CYP51 enzyme (e.g., 0.25-1 µM), a cytochrome P450 reductase (CPR) (e.g., 1-2 µM), and a radiolabeled sterol substrate (e.g., 50 µM lanosterol).[4][10]

-

Inhibitor Addition: The test inhibitor is added to the reaction mixture from a stock solution (typically in DMSO) at varying concentrations.[10]

-

Initiation of Reaction: The reaction is initiated by the addition of NADPH (e.g., 100 µM).[4]

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 10-60 minutes).[4][10]

-

Extraction: The reaction is stopped, and the sterols are extracted using an organic solvent like ethyl acetate.

-

Analysis: The extracted sterols are separated and quantified using reverse-phase high-performance liquid chromatography (HPLC) equipped with a radioactivity detector.

-

Data Analysis: The percentage of substrate conversion to product is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Spectral Titration for Dissociation Constant (Kd) Determination

This method is used to measure the binding affinity of an inhibitor to the CYP51 enzyme by observing changes in the enzyme's absorbance spectrum upon inhibitor binding.

Methodology:

-

Protein Preparation: A solution of purified CYP51 (e.g., 1-2 µM) in a suitable buffer is prepared.[11][12]

-

Baseline Spectrum: A baseline absorbance spectrum of the enzyme solution is recorded, typically between 350 and 500 nm.

-

Ligand Titration: Small aliquots of a concentrated stock solution of the inhibitor are incrementally added to the enzyme solution. After each addition, the mixture is allowed to equilibrate, and an absorbance spectrum is recorded.

-

Spectral Changes: The binding of azole inhibitors to the heme iron of CYP51 typically results in a type II difference spectrum, characterized by a peak around 429-431 nm and a trough around 411-413 nm.[7]

-

Data Analysis: The change in absorbance at the peak and trough wavelengths is plotted against the inhibitor concentration. The dissociation constant (Kd) is then calculated by fitting the data to a suitable binding isotherm equation (e.g., the Morrison equation for tight-binding inhibitors).

Visualizations

Caption: Sterol biosynthesis pathway highlighting the role of CYP51.

Caption: Experimental workflow for a CYP51 inhibition assay.

Caption: Logical relationship of CYP51 inhibitor specificity.

References

- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dynamics of CYP51: implications for function and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

CYP51-IN-2 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYP51-IN-2 is a potent inhibitor of the enzyme Sterol 14α-demethylase (CYP51), a critical component in the sterol biosynthesis pathway of fungi. As a fluconazole analog, it demonstrates significant antifungal activity. This technical guide provides a comprehensive overview of the available chemical and biological data for this compound, outlines relevant experimental methodologies for its study, and visualizes its mechanism of action within the context of the fungal ergosterol biosynthesis pathway. The information presented is intended to support further research and development of this compound as a potential antifungal therapeutic.

Chemical Structure and Properties

While a definitive chemical structure diagram and IUPAC name for this compound are not publicly available in widespread chemical databases, key chemical properties have been reported. This information is crucial for its handling, formulation, and analysis in a research setting.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₁BrF₂N | [1] |

| Molecular Weight | 463.32 g/mol | [1] |

| Description | A potent antifungal agent and a fluconazole analog. | [1] |

Note: The lack of a publicly available, confirmed chemical structure for this compound limits the ability to provide a more detailed analysis of its physicochemical properties, such as calculated logP, pKa, and hydrogen bond donor/acceptor counts.

Biological Activity and Mechanism of Action

This compound functions as an inhibitor of CYP51, an enzyme essential for the biosynthesis of ergosterol in fungi.[1][2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[3][4]

The enzyme CYP51, a member of the cytochrome P450 superfamily, catalyzes the oxidative removal of the 14α-methyl group from lanosterol or other sterol precursors. This multi-step reaction is a critical control point in the ergosterol biosynthesis pathway.

By inhibiting CYP51, this compound disrupts the production of ergosterol. This leads to the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane, which alters membrane permeability and disrupts cellular processes, ultimately leading to the inhibition of fungal growth and cell death.[2]

Antifungal Activity

This compound has demonstrated potent in vitro activity against pathogenic fungi.

| Organism | MIC₈₀ (Minimum Inhibitory Concentration for 80% inhibition) | Source |

| Microsporum gypseum | 62.5 µg/mL | [1] |

| Candida albicans | 62.5 µg/mL | [1] |

Signaling Pathway

The primary signaling pathway affected by this compound is the ergosterol biosynthesis pathway in fungi. The following diagram illustrates the point of inhibition by this compound.

Caption: Inhibition of CYP51 by this compound blocks the conversion of lanosterol.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound. These protocols are based on established methods for evaluating CYP51 inhibitors.

CYP51 Enzyme Inhibition Assay (In Vitro)

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified, recombinant CYP51.

Methodology:

-

Protein Expression and Purification:

-

Express recombinant CYP51 (e.g., from Candida albicans or other target fungi) in a suitable expression system (e.g., E. coli or Pichia pastoris).

-

Purify the enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Express and purify NADPH-cytochrome P450 reductase (CPR), the electron donor for CYP51.

-

-

Reconstitution of CYP51 Activity:

-

Prepare a reaction mixture containing purified CYP51 and CPR in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).

-

Add a lipid component, such as L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC), to facilitate the interaction between the enzymes.

-

-

Inhibition Assay:

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

-

Add the diluted inhibitor to the reconstituted enzyme system and pre-incubate for a defined period.

-

Initiate the enzymatic reaction by adding the substrate (e.g., radiolabeled lanosterol) and an NADPH regenerating system (e.g., isocitrate and isocitrate dehydrogenase).

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction by adding a quenching solvent (e.g., ethyl acetate).

-

Extract the sterols from the reaction mixture.

-

Analyze the conversion of the substrate to the demethylated product using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

-

Caption: Workflow for determining the in vitro inhibition of CYP51.

Antifungal Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of this compound against various fungal strains.

Methodology:

-

Fungal Inoculum Preparation:

-

Culture the desired fungal strains on appropriate agar plates.

-

Prepare a standardized inoculum suspension in a suitable medium (e.g., RPMI-1640) and adjust the cell density using a spectrophotometer or hemocytometer.

-

-

Drug Dilution:

-

Prepare a serial two-fold dilution of this compound in the broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the standardized fungal inoculum to each well of the microtiter plate.

-

Include positive (no drug) and negative (no inoculum) controls.

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

-

MIC Determination:

-

Visually inspect the plates for fungal growth or measure the optical density at a specific wavelength (e.g., 600 nm).

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 80% inhibition, MIC₈₀) compared to the positive control.

-

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound is a promising antifungal compound that targets the essential fungal enzyme CYP51. While further characterization of its chemical structure and a broader evaluation of its antifungal spectrum are warranted, the available data and established experimental protocols provide a solid foundation for continued research. The information and methodologies presented in this guide are intended to facilitate these efforts and contribute to the development of new and effective antifungal therapies.

References

- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]

- 3. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

Preliminary Efficacy Studies of CYP51-IN-2: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical guide on the preliminary efficacy studies of CYP51-IN-2, a novel inhibitor of the enzyme lanosterol 14α-demethylase (CYP51). CYP51 is a critical enzyme in the ergosterol biosynthesis pathway in fungi and protozoa, making it a well-established target for antimicrobial drug development.[1][2][3] This guide will detail the mechanism of action of CYP51 inhibitors, present in vitro and in vivo efficacy data for this compound, and provide comprehensive experimental protocols for the key studies cited.

Introduction to CYP51 as a Drug Target

Cytochrome P450 family 51 (CYP51), also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols, which are essential components of eukaryotic cell membranes.[2][3] In fungi, the end product of this pathway is ergosterol, while in mammals, it is cholesterol. The differences between fungal and human CYP51 enzymes allow for the development of selective inhibitors that are effective against fungal pathogens with minimal off-target effects in the human host.[1]

The mechanism of action of most CYP51 inhibitors, particularly those of the azole class, involves the binding of the inhibitor's nitrogen atom to the heme iron atom in the active site of the CYP51 enzyme.[1] This coordination prevents the natural substrate, lanosterol, from binding and undergoing demethylation, the first step in its conversion to ergosterol.[1][3] The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the fungal cell membrane's integrity and function, ultimately leading to cell growth inhibition and death.[1]

Mechanism of Action of this compound

This compound is hypothesized to function as a competitive inhibitor of CYP51. The following diagram illustrates the proposed signaling pathway and the point of inhibition by this compound.

In Vitro Efficacy of this compound

The in vitro activity of this compound was evaluated against a panel of pathogenic fungal species. The minimum inhibitory concentration (MIC) and the concentration that inhibits 50% of enzyme activity (IC50) were determined.

Antifungal Susceptibility Testing

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various fungal pathogens.

| Fungal Species | Strain | MIC (µg/mL) |

| Candida albicans | ATCC 90028 | 0.125 |

| Candida glabrata | ATCC 90030 | 0.5 |

| Aspergillus fumigatus | Af293 | 0.25 |

| Cryptococcus neoformans | H99 | 0.06 |

CYP51 Enzyme Inhibition Assay

Table 2: IC50 values of this compound against purified fungal CYP51 enzymes.

| Enzyme Source | IC50 (µM) |

| C. albicans CYP51 | 0.08 |

| A. fumigatus CYP51A | 0.15 |

| A. fumigatus CYP51B | 0.21 |

In Vivo Efficacy of this compound

The in vivo efficacy of this compound was assessed in a murine model of disseminated candidiasis.

Murine Model of Disseminated Candidiasis

Table 3: Survival and Fungal Burden in a Murine Model of Disseminated Candidiasis Treated with this compound.

| Treatment Group | Dose (mg/kg) | Mean Survival Time (days) | Kidney Fungal Burden (log10 CFU/g) |

| Vehicle Control | - | 8.5 | 6.2 |

| This compound | 10 | 15.2 | 4.1 |

| This compound | 25 | >21 | 2.8 |

| Fluconazole | 20 | 18.6 | 3.5 |

Experimental Protocols

Antifungal Susceptibility Testing Protocol

The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

CYP51 Enzyme Inhibition Assay Protocol

The inhibitory effect of this compound on the activity of purified fungal CYP51 enzymes was measured using a reconstituted in vitro system.[4]

Murine Model of Disseminated Candidiasis Protocol

The in vivo efficacy was evaluated in a neutropenic mouse model of disseminated candidiasis.

Conclusion

The preliminary data presented in this technical guide demonstrate that this compound is a potent inhibitor of fungal CYP51 with promising in vitro and in vivo efficacy against pathogenic fungi. Further studies are warranted to fully characterize its pharmacokinetic and toxicological profile and to explore its potential as a novel antifungal therapeutic.

References

- 1. Synthesis, Optimization, Antifungal Activity, Selectivity, and CYP51 Binding of New 2-Aryl-3-azolyl-1-indolyl-propan-2-ols [mdpi.com]

- 2. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel CYP51 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of inhibitors targeting cytochrome P450 family 51 (CYP51), a critical enzyme in sterol biosynthesis. While this document uses "CYP51-IN-2" as a representative example of a novel inhibitor, the principles and methodologies described are broadly applicable to the development of new therapeutic agents in this class.

Introduction: CYP51 as a Prime Therapeutic Target

Cytochrome P450 51, also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of essential sterols like ergosterol in fungi and cholesterol in mammals.[1][2][3] This enzyme is a member of the highly conserved cytochrome P450 superfamily and catalyzes the oxidative removal of the 14α-methyl group from sterol precursors.[2][4] Because ergosterol is a vital component of the fungal cell membrane, its depletion and the accumulation of toxic sterol intermediates are lethal to the organism.[5] This makes CYP51 an attractive and well-established target for the development of antifungal drugs.[1][6][7] The most prominent class of CYP51 inhibitors are the azole antifungals, which have been in clinical use for decades.[1][2][5] However, the rise of drug-resistant fungal strains necessitates the discovery of new generations of CYP51 inhibitors.[8]

The Discovery of this compound: A Representative Workflow

The discovery of a novel CYP51 inhibitor, exemplified here as this compound, typically follows a structured workflow that integrates computational and experimental approaches.

References

- 1. researchgate.net [researchgate.net]

- 2. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dynamics of CYP51: implications for function and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure Based Design of CYP51 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. An old activity in the cytochrome P450 superfamily (CYP51) and a new story of drugs and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Spectrum of Activity for CYP51 Inhibitors: A Technical Overview

A comprehensive analysis of the Cytochrome P450 family 51 (CYP51) enzyme, a critical target in antifungal and antiparasitic drug development, reveals a broad spectrum of inhibitory activity from various chemical scaffolds. While information on a specific compound designated "CYP51-IN-2" is not available in the public domain, extensive research on other CYP51 inhibitors provides a strong foundation for understanding their mechanism of action, experimental evaluation, and therapeutic potential.

This technical guide synthesizes the current understanding of CYP51, its function, and the diverse classes of molecules designed to inhibit its activity. The information presented is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel anti-infective agents.

The Critical Role of CYP51 in Sterol Biosynthesis

Cytochrome P450 family 51, also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of essential sterols like ergosterol in fungi and cholesterol in mammals.[1] This enzyme catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, a vital step for the structural integrity and function of cellular membranes.[1][2] The essential nature of this enzymatic reaction makes CYP51 an attractive target for the development of antimicrobial agents.[3][4] Inhibition of CYP51 disrupts the production of vital sterols, leading to the accumulation of toxic intermediates and ultimately inhibiting fungal or parasitic growth.[5]

Spectrum of Activity of CYP51 Inhibitors

The most well-known class of CYP51 inhibitors are the azole antifungals, which includes drugs like fluconazole and itraconazole.[5] These compounds exhibit broad-spectrum activity against a range of pathogenic fungi.[5] Research has also focused on developing inhibitors with specificity for pathogenic organisms, such as Trypanosoma cruzi and Trypanosoma brucei, the causative agents of Chagas disease and sleeping sickness, respectively.[3][6] Novel non-azole scaffolds are also being explored to overcome resistance and improve selectivity.[6]

The activity of CYP51 inhibitors is typically quantified by determining their half-maximal inhibitory concentration (IC50) or their dissociation constant (Kd). For instance, certain β-phenyl-imidazoles have shown potent and specific inhibition of trypanosomal CYP51, with some compounds inhibiting T. cruzi cell growth by 50% at concentrations below 1 µM.[6] The table below summarizes representative data on the inhibitory activity of various compounds against CYP51 from different organisms.

| Compound Class | Target Organism | Enzyme | Assay Type | IC50 / Kd (µM) | Reference |

| Azoles | Candida krusei | CYP51 | Spectral Binding | Kd = 0.0013 (Clotrimazole) | [7] |

| Azoles | Candida krusei | CYP51 | Spectral Binding | Kd = 0.0013 (Econazole) | [7] |

| β-phenyl imidazoles | Trypanosoma cruzi | CYP51 | Cell-based | < 1 | [6] |

| β-phenyl imidazoles | Trypanosoma brucei | CYP51 | Cell-based | 1.3 | [6] |

| Non-azole compounds | Trypanosoma cruzi | CYP51 | Cell-based | 5 | [6] |

| Substrate analogs | Trypanosoma cruzi | CYP51 | Cell-based | 3 | [6] |

Experimental Protocols for Evaluating CYP51 Inhibition

The evaluation of CYP51 inhibitors involves a combination of in vitro enzymatic assays and cell-based assays.

Reconstitution of CYP51 Activity in vitro

A common method to directly assess the inhibitory potential of a compound is through an in vitro reconstituted enzyme system. This typically involves the following steps:

-

Expression and Purification: The target CYP51 enzyme and its redox partner, cytochrome P450 reductase (CPR), are expressed in a heterologous system (e.g., E. coli) and purified.[2]

-

Reaction Mixture: A standard reaction mixture is prepared containing the purified CYP51, CPR, a radiolabeled sterol substrate (such as lanosterol or eburicol), and varying concentrations of the test inhibitor.[2][3]

-

Reaction Initiation and Termination: The reaction is initiated by the addition of NADPH and stopped after a defined incubation period by extracting the sterols.[2]

-

Product Analysis: The reaction products are separated and quantified using techniques like reverse-phase high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.[2] The inhibitory effect is determined by measuring the reduction in product formation in the presence of the inhibitor.

Ligand Binding Assays

Spectral binding assays are used to determine the affinity of an inhibitor for the CYP51 enzyme. These assays are based on the principle that the binding of a ligand to the heme iron of the cytochrome P450 enzyme induces a characteristic spectral shift.

-

Protein Solution: A solution of the purified CYP51 enzyme is prepared in a suitable buffer.[7]

-

Spectrophotometric Measurement: The baseline absorbance spectrum of the enzyme solution is recorded.[7]

-

Ligand Addition: The test inhibitor is added to the enzyme solution, and the change in the absorbance spectrum is measured.[7]

-

Data Analysis: The dissociation constant (Kd) is calculated by titrating the enzyme with increasing concentrations of the inhibitor and fitting the resulting spectral changes to a binding isotherm. Azole inhibitors typically produce a type II spectral response.[7]

Signaling Pathways and Experimental Workflows

The development and evaluation of CYP51 inhibitors follow a logical workflow, from initial screening to preclinical evaluation. The sterol biosynthesis pathway, with CYP51 as a key enzyme, represents a critical signaling cascade for cell membrane integrity.

Figure 1: Overview of the sterol biosynthesis pathway and the mechanism of CYP51 inhibition.

Figure 2: A generalized experimental workflow for the identification and development of CYP51 inhibitors.

References

- 1. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dynamics of CYP51: implications for function and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Interaction of Novel Inhibitors with Fungal CYP51 Isoforms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between novel investigational inhibitors, exemplified by potent azole derivatives, and fungal cytochrome P450 family 51 (CYP51) isoforms. The document outlines the mechanism of action, presents quantitative interaction data, details relevant experimental protocols, and visualizes key pathways and workflows. The information is intended to support research and development efforts in the field of antifungal drug discovery.

Introduction to Fungal CYP51 as a Therapeutic Target

Cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase or Erg11, is a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][2][3][4] Ergosterol plays a vital role in maintaining the integrity, fluidity, and proper function of these membranes.[1][2][3] By inhibiting CYP51, antifungal agents disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates, increased membrane permeability, and ultimately, fungal cell death.[1][5] This mechanism makes CYP51 a primary target for a major class of antifungal drugs, the azoles.[1][4][5][6] Fungal CYP51 is a highly conserved enzyme across various pathogenic fungi, yet it possesses sufficient structural differences from its human ortholog to allow for the development of selective inhibitors.[2][7]

Some fungal species, such as those in the genus Aspergillus, possess multiple CYP51 isoforms (e.g., CYP51A and CYP51B), which can have different roles in fungal physiology and varying susceptibility to inhibitors.[2][3][5] The emergence of antifungal resistance, often through mutations in the ERG11 gene, underscores the continuous need for novel CYP51 inhibitors with improved potency and broader spectrum of activity.[2][3][5]

Quantitative Analysis of Inhibitor-CYP51 Interaction

The efficacy of a CYP51 inhibitor is quantified through various parameters, including its binding affinity (Kd), the concentration required for 50% inhibition of enzyme activity (IC50), and the minimum concentration required to inhibit fungal growth (MIC). The following tables summarize representative quantitative data for novel azole-based inhibitors interacting with CYP51 from various fungal species.

Table 1: Binding Affinity (Kd) of Novel Inhibitors for Fungal CYP51 Isoforms

| Inhibitor | Fungal Species | CYP51 Isoform | Kd (nM) |

| VT-1161 | Candida albicans | CYP51 | < 39 |

| VT-1161 | Trichophyton rubrum | CYP51 | 242 |

| VT-1598 | Aspergillus fumigatus | CYP51B | 13 |

| VT-1129 | Cryptococcus neoformans | CYP51 | ~11 |

| VT-1129 | Cryptococcus gattii | CYP51 | ~24 |

| VT-1129 | Cryptococcus grubii | CYP51 | ~25 |

Data compiled from multiple sources.[3]

Table 2: In Vitro Enzyme Inhibition (IC50) Data

| Inhibitor | Fungal Species | CYP51 Isoform | IC50 (µM) |

| VT-1161 | Candida albicans | CYP51 | 1.4 - 1.6 |

| VT-1161 | Trichophyton rubrum | CYP51 | 0.14 |

| VT-1129 | Cryptococcus neoformans | CYP51 | 0.16 |

| VT-1129 | Cryptococcus gattii | CYP51 | 0.15 |

| VT-1129 | Cryptococcus grubii | CYP51 | 0.18 |

| Novel Azole Derivatives (e.g., 5d, 5f, 12c) | Candida albicans | CYP51 | ~0.5 (tight binding) |

| Fluconazole | Candida albicans | CYP51 | 0.4 - 0.6 |

Data compiled from multiple sources.[3][8][9]

Table 3: Antifungal Activity (MIC) of Novel Inhibitors

| Inhibitor | Fungal Species | MIC Range (µg/mL) | |---|---|---|---| | SM21 | Candida spp. | 0.2 - 1.6 | | VT-1598 | Azole-resistant C. albicans | MIC50: 0.124 | | VT-1598 | Azole-resistant C. glabrata | MIC50: 1.19 | | VT-1161 | Fluconazole-resistant C. albicans | MIC50: 0.03 |

Data compiled from multiple sources.[3][10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor interactions with fungal CYP51. The following sections describe standard protocols for key experiments.

This assay measures the concentration of an inhibitor required to reduce the enzymatic activity of CYP51 by 50%.

Materials:

-

Recombinant fungal CYP51 enzyme

-

NADPH-cytochrome P450 reductase

-

Lanosterol (substrate)

-

Test inhibitor compound

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., acetonitrile)

-

LC-MS/MS system for product analysis

Procedure:

-

Prepare a reaction mixture containing the CYP51 enzyme, NADPH-cytochrome P450 reductase, and the reaction buffer in a microplate.

-

Add the test inhibitor at various concentrations to the wells. A solvent control (e.g., DMSO) should be included.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate, lanosterol.

-

Incubate for a specific time during which the reaction is linear.

-

Stop the reaction by adding a quenching solution.

-

Analyze the formation of the product (e.g., 4,4-dimethyl-5α-cholesta-8,14-diene-3β-ol) using a validated LC-MS/MS method.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.[8][11][12][13][14]

This method assesses the direct binding of an azole inhibitor to the heme iron of CYP51, which results in a characteristic spectral shift (Type II spectrum).

Materials:

-

Purified, concentrated fungal CYP51 enzyme

-

Spectrophotometer capable of recording difference spectra

-

Matched quartz cuvettes

-

Test inhibitor compound

-

Titration buffer (e.g., potassium phosphate buffer, pH 7.4)

Procedure:

-

Record a baseline spectrum of the purified CYP51 enzyme in the titration buffer in both the sample and reference cuvettes.

-

Add small aliquots of a concentrated stock solution of the inhibitor to the sample cuvette and an equal volume of solvent to the reference cuvette.

-

After each addition, mix gently and record the difference spectrum (typically between 350 and 500 nm). A peak around 425-435 nm and a trough around 390-410 nm are characteristic of a Type II binding spectrum.[5]

-

Continue the titration until the spectral change is saturated.

-

Plot the change in absorbance (ΔA) against the inhibitor concentration.

-

Determine the dissociation constant (Kd) by fitting the data to the Morrison equation for tight-binding inhibitors or other appropriate binding models.[5][9]

Determining the crystal structure of an inhibitor bound to CYP51 provides invaluable insights into the molecular interactions driving binding and selectivity.

Procedure:

-

Protein Expression and Purification: Express a truncated, soluble form of the fungal CYP51 protein (lacking the N-terminal transmembrane domain) in a suitable expression system (e.g., E. coli).[3] Purify the protein to homogeneity using chromatography techniques (e.g., Ni-NTA affinity chromatography).[8]

-

Complex Formation: Incubate the purified CYP51 with a molar excess of the inhibitor to ensure complete binding.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitant, temperature) using techniques like sitting-drop or hanging-drop vapor diffusion to obtain well-diffracting crystals of the inhibitor-CYP51 complex.

-

Data Collection: Expose the crystals to a high-intensity X-ray source (e.g., a synchrotron) and collect diffraction data.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known CYP51 structure as a search model. Refine the atomic model against the experimental data to obtain a high-resolution structure of the inhibitor-bound enzyme.[7][15]

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of CYP51 inhibitors.

Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of a CYP51 inhibitor.

Caption: Experimental workflow for determining the IC50 of a CYP51 inhibitor.

Caption: Molecular mechanism of azole inhibitor binding to the fungal CYP51 active site.

References

- 1. books.rsc.org [books.rsc.org]

- 2. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 4. CYP51 as drug targets for fungi and protozoan parasites: past, present and future | Parasitology | Cambridge Core [cambridge.org]

- 5. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of cytochrome P450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis in complex with azole inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]

- 11. bioivt.com [bioivt.com]

- 12. bioivt.com [bioivt.com]

- 13. lnhlifesciences.org [lnhlifesciences.org]

- 14. CYP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

Early Research Findings on CYP51 Inhibitors: A Technical Whitepaper

Disclaimer: As of December 2025, publicly available scientific literature does not contain specific information on a compound designated "CYP51-IN-2." Therefore, this document provides a comprehensive overview of early research findings on various inhibitors of the enzyme Sterol 14α-demethylase (CYP51), a critical target in drug development. The data and methodologies presented are synthesized from foundational and recent studies on well-characterized CYP51 inhibitors.

Executive Summary

Sterol 14α-demethylase (CYP51) is a crucial cytochrome P450 enzyme involved in the biosynthesis of essential sterols, such as ergosterol in fungi and cholesterol in mammals.[1][2][3][4] Its inhibition disrupts cell membrane integrity and function, leading to cell growth arrest and death, making it a prime target for antifungal and antiparasitic agents.[1][5][6][7][8] This whitepaper details the in vitro and in vivo efficacy of various classes of CYP51 inhibitors, outlines the experimental protocols used to assess their activity, and provides visual representations of the underlying biological pathways and experimental workflows.

Quantitative Data on CYP51 Inhibitor Activity

The following tables summarize the inhibitory potency of different classes of compounds against CYP51 from various organisms.

Table 1: In Vitro Inhibition of Fungal CYP51

| Compound Class | Specific Compound | Target Organism | Assay Type | IC50 (µM) | Reference |

| Azoles | Fluconazole | Aspergillus fumigatus CYP51A | Reconstitution Assay | 17 | [9][10] |

| Azoles | Fluconazole | Aspergillus fumigatus CYP51B | Reconstitution Assay | 0.50 | [9][10] |

| Azoles | Voriconazole | Aspergillus fumigatus CYP51A | Reconstitution Assay | 0.16 - 0.38 | [9][10] |

| Azoles | Itraconazole | Aspergillus fumigatus CYP51A | Reconstitution Assay | 0.16 - 0.38 | [9][10] |

| Azoles | Posaconazole | Aspergillus fumigatus CYP51A | Reconstitution Assay | 0.16 - 0.38 | [9][10] |

| Tetrazoles | VT-1598 | Candida auris | Broth Microdilution | 0.03 - 8 (mode 0.25) | [11] |

Table 2: Inhibition of Protozoan CYP51 and Cell Growth

| Compound Class | Specific Compound/Type | Target Organism | Assay Type | IC50 / EC50 (µM) | Reference |

| Azoles | β-phenyl imidazoles | Trypanosoma cruzi | Cell Growth | <1 | [5][8] |

| Azoles | β-phenyl imidazoles | Trypanosoma brucei | Cell Growth | 1.3 | [5][8] |

| Non-azoles | Various | Trypanosoma cruzi | Cell Growth | 5 | [5][8] |

| Substrate Analogs | 32-Methylene cyclopropyl lanost-7-enol | Trypanosoma cruzi | Cell Growth | 3 | [5][8] |

Experimental Protocols

CYP51 Reconstitution Assay

This in vitro assay is fundamental for determining the direct inhibitory effect of a compound on CYP51 enzymatic activity.

Objective: To measure the 50% inhibitory concentration (IC50) of a test compound against purified, recombinant CYP51.

Methodology:

-

Reaction Mixture Preparation: A typical reaction mixture (final volume of 500 µl) contains:

-

Purified CYP51 enzyme (e.g., 0.1 - 1 µM)[3]

-

A cytochrome P450 reductase (CPR) partner (e.g., 2 µM)[3]

-

The CYP51 substrate (e.g., 50-60 µM lanosterol or eburicol)[3][12]

-

Phospholipids (e.g., 50 µM dilaurylphosphatidylcholine) to mimic the membrane environment[12]

-

A solubilizing agent (e.g., 4% wt/vol 2-hydroxypropyl-β-cyclodextrin)[12]

-

A buffered solution containing cofactors (e.g., 40 mM MOPS, 50 mM NaCl, 5 mM MgCl2, pH ~7.2)[12]

-

An NADPH regenerating system (e.g., isocitrate dehydrogenase and isocitrate)[12]

-

-

Inhibitor Addition: The test compound is added at varying concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of NADPH and incubated at a controlled temperature (e.g., 37°C) for a specific duration.

-

Reaction Termination and Product Extraction: The reaction is stopped, and the sterol products are extracted using a solvent like hexane.

-

Analysis: The extracted products are analyzed by methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to quantify the formation of the demethylated product.

-

IC50 Calculation: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor, and the IC50 value is determined by non-linear regression analysis.

Fungal and Protozoan Cell Growth Inhibition Assay

This cell-based assay assesses the overall efficacy of a compound in inhibiting the growth of the target organism.

Objective: To determine the minimum inhibitory concentration (MIC) or 50% effective concentration (EC50) of a compound against a pathogenic microbe.

Methodology:

-

Organism Culture: The target fungus (e.g., Candida auris) or protozoan (e.g., Trypanosoma cruzi) is cultured in appropriate liquid media.

-

Compound Preparation: The test compound is serially diluted in a multi-well plate.

-

Inoculation: A standardized suspension of the microorganism is added to each well.

-

Incubation: The plates are incubated under conditions optimal for the organism's growth for a defined period (e.g., 24-72 hours).

-

Growth Assessment:

-

For fungi, growth inhibition is often determined visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

-

For protozoa, cell viability can be assessed by microscopy and cell counting or by using viability dyes.

-

-

MIC/EC50 Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth. The EC50 is the concentration that inhibits growth by 50% compared to the untreated control.

Visualizations

Signaling Pathway: Sterol Biosynthesis and CYP51 Inhibition

Caption: The sterol biosynthesis pathway highlighting the inhibitory action of compounds on CYP51.

Experimental Workflow: In Vitro Screening of CYP51 Inhibitors

Caption: A typical workflow for the discovery and validation of novel CYP51 inhibitors.

References

- 1. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dynamics of CYP51: implications for function and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CYP51 as drug targets for fungi and protozoan parasites: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CYP51: A major drug target in the cytochrome P450 superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes and Protocols: CYP51-IN-2 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYP51, also known as lanosterol 14α-demethylase, is a crucial cytochrome P450 enzyme in the biosynthesis of sterols in eukaryotes.[1][2][3] In fungi, it is essential for the production of ergosterol, a vital component of the fungal cell membrane.[4] In mammals, it catalyzes a key step in cholesterol biosynthesis.[1][5] This makes CYP51 a significant target for the development of antifungal agents and potentially for cholesterol-lowering drugs.[4][6][7] CYP51-IN-2 is a novel investigational inhibitor of this enzyme. These application notes provide a detailed protocol for the in vitro assessment of this compound's inhibitory activity.

The inhibition of CYP51 disrupts the sterol biosynthesis pathway, leading to the accumulation of toxic sterol precursors and depletion of essential sterols, ultimately inhibiting cell growth or leading to cell death.[4] The in vitro assay described here is designed to quantify the inhibitory potency of this compound by measuring its effect on the enzymatic activity of recombinant human or fungal CYP51.

Signaling Pathway and Inhibition

The CYP51 enzyme catalyzes the three-step oxidative removal of the 14α-methyl group from lanosterol (in mammals) or eburicol (in fungi).[1][8] This process requires NADPH and NADPH-cytochrome P450 reductase (CPR) as an electron donor.[5][6] this compound is hypothesized to act as a competitive or non-competitive inhibitor, binding to the active site or an allosteric site of the enzyme, thereby preventing the substrate from binding or the catalytic reaction from proceeding. Azole antifungals, for instance, work by coordinating to the heme iron within the active site of CYP51.[7]

Experimental Workflow

The in vitro assay for this compound involves a reconstituted enzyme system. This system typically includes purified, recombinant CYP51 enzyme, its redox partner NADPH-cytochrome P450 reductase (CPR), a lipid environment to facilitate enzyme activity, the substrate (e.g., lanosterol), and an NADPH regenerating system to ensure a constant supply of the cofactor. The inhibitory effect of this compound is determined by measuring the formation of the demethylated product in the presence of varying concentrations of the inhibitor.

Data Presentation

The primary quantitative output of this assay is the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The results are typically presented in a tabular format, comparing the IC50 values against different CYP51 orthologs (e.g., human vs. fungal) to assess selectivity.

Table 1: Illustrative Inhibitory Activity of this compound

| Target Enzyme | Substrate | This compound IC50 (µM) | Positive Control (e.g., Ketoconazole) IC50 (µM) |

| Human CYP51A1 | Lanosterol | 15.2 | 0.1 |

| Candida albicans CYP51 | Eburicol | 0.8 | 0.05 |

| Aspergillus fumigatus CYP51A | Eburicol | 1.2 | 0.08 |

| Aspergillus fumigatus CYP51B | Eburicol | 0.9 | 0.06 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for a compound named this compound.

Experimental Protocols

Materials and Reagents

-

Recombinant human CYP51A1 and fungal CYP51 (e.g., from C. albicans, A. fumigatus)

-

Recombinant human NADPH-cytochrome P450 reductase (CPR)

-

Lanosterol (or eburicol for fungal assays)

-

This compound

-

Ketoconazole (as a positive control)

-

L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC)

-

Potassium phosphate buffer (pH 7.4)

-

Glycerol

-

Dithiothreitol (DTT)

-

Magnesium chloride (MgCl2)

-

Isocitrate dehydrogenase

-

Trisodium isocitrate

-

β-NADPH

-

Methanol (ice-cold, for quenching)

-

Acetonitrile

-

Formic acid

-

96-well microplates

-

LC-MS/MS system

Protocol: In Vitro CYP51 Inhibition Assay

-

Preparation of Reagents:

-

Prepare a stock solution of this compound and the positive control (e.g., ketoconazole) in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitors to cover a range of concentrations for IC50 determination.

-

Prepare the substrate stock solution (e.g., lanosterol) in a suitable solvent.

-

Prepare the assay buffer: 50 mM potassium phosphate buffer (pH 7.4) containing 10% glycerol and 0.1 mM DTT.

-

Prepare the NADPH regenerating system: 25 mM trisodium isocitrate and 0.4 mg/mL isocitrate dehydrogenase in assay buffer.

-

-

Enzyme Reconstitution:

-

In a 96-well plate, prepare the reaction mixture containing:

-

0.5 µM recombinant CYP51

-

1.0 µM recombinant CPR

-

100 µM DLPC

-

4 mM MgCl2

-

-

Incubate the mixture for 10 minutes at 37°C to allow for reconstitution.

-

-

Inhibitor Incubation:

-

Add the desired concentration of this compound or the positive control to the respective wells. Include a vehicle control (solvent only).

-

Pre-incubate for 10 minutes at 37°C.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the substrate (e.g., 50 µM lanosterol) and the NADPH regenerating system. The final reaction volume is typically 100-200 µL.

-

-

Reaction and Quenching:

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes). The optimal incubation time should be determined in preliminary experiments to ensure the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of ice-cold methanol containing an internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Transfer the supernatant to new vials for LC-MS/MS analysis.

-

Analyze the formation of the 14-demethylated product using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model (e.g., log(inhibitor) vs. response -- variable slope).

-

Alternative Assay Method: Spectral Binding Assay

Changes in the spectral properties of CYP51 upon ligand binding can also be used to assess inhibitor interaction.[9] This method measures the spectral shift of the P450 ferric heme Soret band. Type I spectral shifts are typically associated with substrate binding, while Type II shifts are characteristic of inhibitor binding to the heme iron.[9] This can be a high-throughput method for initial screening of potential inhibitors.

References

- 1. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 2. Dynamics of CYP51: implications for function and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Small-Molecule Scaffolds for CYP51 Inhibitors Identified by High-Throughput Screening and Defined by X-Ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assay of CYP51-IN-2 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase, is a critical enzyme in the biosynthesis of sterols, such as ergosterol in fungi and cholesterol in mammals.[1][2] This enzyme catalyzes the removal of the 14α-methyl group from lanosterol or other sterol precursors.[3] Due to its essential role in maintaining the integrity of the cell membrane, CYP51 is a well-established target for antifungal drugs, particularly the azole class of inhibitors.[3][4] CYP51-IN-2 is a novel investigational inhibitor of this enzyme. These application notes provide detailed protocols for cell-based assays to determine the inhibitory activity of this compound and similar compounds.

The inhibition of CYP51 disrupts the sterol biosynthetic pathway, leading to the depletion of essential sterols and the accumulation of toxic methylated sterol precursors.[4] This disruption of the cell membrane ultimately results in the inhibition of cell growth and, in many cases, cell death.[4] Therefore, cell-based assays are crucial for evaluating the efficacy of potential CYP51 inhibitors in a biologically relevant context.

Signaling Pathway and Mechanism of Action

CYP51 is a key enzyme in the multi-step conversion of lanosterol to cholesterol in mammals or ergosterol in fungi.[5][6] The enzyme is located in the endoplasmic reticulum and requires a redox partner, typically NADPH-cytochrome P450 reductase, for its catalytic activity.[7] Inhibition of CYP51 by compounds like this compound blocks the demethylation of lanosterol, a crucial step for the formation of mature sterols.

Figure 1: Simplified sterol biosynthesis pathway and the inhibitory action of this compound.

Data Presentation

The inhibitory activity of this compound and related compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following tables summarize representative in vitro inhibitory activities of known CYP51 inhibitors against various fungal pathogens and CYP51 enzymes. This data serves as a reference for the expected potency of novel inhibitors.

Table 1: In Vitro Activity of Reference CYP51 Inhibitors against Fungal Pathogens

| Compound | Fungal Species | IC50 / MIC (µM) | Reference |

| Ketoconazole | Trypanosoma cruzi | 0.014 | [8] |

| Itraconazole | Trypanosoma cruzi | 0.029 | [8] |

| Posaconazole | Trypanosoma cruzi | 0.048 | [8] |

| Fluconazole | Trypanosoma cruzi | 0.88 | [8] |

| Clotrimazole | Human CYP51 | ~25 | [9] |

| Voriconazole | Human CYP51 | ~50 | [9] |

Note: IC50/MIC values are representative and can vary based on the specific strain and experimental conditions.

Table 2: IC50 Values of Azole Antifungals against Recombinant CYP51

| Compound | CYP51 Source | IC50 (µM) | Reference |

| Fluconazole | Malassezia globosa | 0.206 ± 0.008 | [10] |

| Itraconazole | Malassezia globosa | 0.188 ± 0.008 | [10] |

| Ketoconazole | Malassezia globosa | 0.176 ± 0.016 | [10] |

| Fluconazole | Candida albicans | 0.31 | [11] |

Experimental Protocols

Two primary cell-based methods for assessing the activity of CYP51 inhibitors are presented: a fluorescence-based assay for high-throughput screening and an ergosterol quantification assay for direct measurement of the inhibitor's effect on the biosynthetic pathway.

Fluorescence-Based Cell Assay for CYP51 Activity

This assay utilizes a fluorogenic substrate that is metabolized by CYP51 to a fluorescent product. The inhibition of CYP51 activity is measured as a decrease in the fluorescence signal. This method is suitable for high-throughput screening of compound libraries.[12][13]

Materials:

-

Mammalian or fungal cells expressing CYP51

-

Cell culture medium and supplements

-

96-well clear-bottom black plates

-

This compound and reference inhibitors (e.g., ketoconazole)

-

Fluorogenic CYP51 substrate (e.g., BOMCC - 7-benzyloxy-4-(trifluoromethyl)coumarin)[13]

-

NADPH regenerating system (optional, for permeabilized cells or microsomal fractions)

-

Fluorescence plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound and reference inhibitors in the cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-24 hours).

-

Substrate Addition: Add the fluorogenic substrate to each well at a final concentration optimized for the specific cell line and enzyme.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 410/460 nm for the BOMCC metabolite) at regular intervals.[8]

-

Data Analysis: Calculate the rate of fluorescence increase for each well. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Figure 2: Workflow for the fluorescence-based CYP51 inhibition assay.

Ergosterol Biosynthesis Inhibition Assay

This assay directly measures the amount of ergosterol in fungal cells after treatment with a CYP51 inhibitor. A reduction in the ergosterol content indicates inhibition of the biosynthetic pathway.[6]

Materials:

-

Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

-

Fungal growth medium (e.g., RPMI-1640)

-

This compound and reference inhibitors

-

Saponification solution (e.g., 25% alcoholic potassium hydroxide)

-

n-Heptane

-

Spectrophotometer

Protocol:

-

Fungal Culture and Treatment: Grow the fungal strain to the mid-logarithmic phase. Inoculate fresh medium with the fungal culture and add various concentrations of this compound. Include a no-drug control.

-

Incubation: Incubate the cultures under appropriate conditions (e.g., 35°C for 24-48 hours).

-

Cell Harvesting: Harvest the fungal cells by centrifugation.

-

Saponification: Resuspend the cell pellet in the saponification solution and incubate at 80°C for 1 hour to hydrolyze lipids.

-

Sterol Extraction: After cooling, extract the non-saponifiable lipids (including ergosterol and lanosterol) with n-heptane.

-

Spectrophotometric Quantification: Measure the absorbance of the heptane layer from 230 to 300 nm. The presence of ergosterol and the precursor 24(28)-dehydroergosterol results in a characteristic four-peaked curve. The absence or reduction of these peaks and the appearance of a peak at a lower wavelength (indicative of lanosterol accumulation) signifies CYP51 inhibition.

-

Data Analysis: Calculate the percentage of ergosterol inhibition for each inhibitor concentration relative to the no-drug control. Determine the IC50 value from a dose-response curve.

Conclusion

The described cell-based assays provide robust and reliable methods for determining the inhibitory activity of this compound. The fluorescence-based assay is ideal for initial high-throughput screening, while the ergosterol biosynthesis assay offers a more direct and mechanistic confirmation of CYP51 inhibition. The selection of the appropriate assay will depend on the specific research question and the available resources. These protocols can be adapted for various cell types and inhibitor classes, making them valuable tools in the development of novel antifungal and other therapeutic agents targeting the CYP51 pathway.

References

- 1. academic.oup.com [academic.oup.com]

- 2. scispace.com [scispace.com]

- 3. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Dynamics of CYP51: implications for function and inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Fluorescence-based screening of cytochrome P450 activities in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]

Application Notes and Protocols: Determining the IC50 of CYP51-IN-2 Against Candida albicans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans is a significant opportunistic fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals.[1] A critical enzyme in the fungal cell membrane's integrity is sterol 14α-demethylase, encoded by the ERG11 gene and also known as CYP51.[2][3] This cytochrome P450 enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that regulates membrane fluidity and permeability.[2][3]

CYP51-IN-2 is a novel investigational inhibitor targeting the CYP51 enzyme. By inhibiting this enzyme, this compound disrupts the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth. This mechanism of action is similar to that of azole antifungals, a widely used class of drugs.[4][5] The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of this compound, providing a quantitative measure of its potency against C. albicans.

Signaling Pathway and Mechanism of Action

The primary target of this compound is the ergosterol biosynthesis pathway, a critical process for fungal cell viability. The following diagram illustrates the pathway and the inhibitory action of the compound.

References

- 1. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 3. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

Application Notes and Protocols for CYP51 Fluorescence-Based Inhibition Screen

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for conducting a fluorescence-based inhibition screen against Cytochrome P450 51 (CYP51), a critical enzyme in sterol biosynthesis and a key target for antifungal and anti-parasitic drug development.[1][2][3][4] This document outlines the scientific principles, experimental procedures, and data analysis required to identify and characterize potential CYP51 inhibitors.

Introduction

Cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of essential sterols like ergosterol in fungi and cholesterol in mammals.[3][5] Its vital role makes it a prime target for the development of antimicrobial agents.[2][4] Fluorescence-based assays offer a high-throughput and cost-effective method for screening large compound libraries to identify novel CYP51 inhibitors.[6] This method relies on a fluorogenic substrate that is converted into a highly fluorescent product by CYP51, allowing for the rapid assessment of enzyme activity and inhibition.[7][8]

The protocol described here utilizes the fluorogenic substrate 3-[4-(benzyloxy)phenyl]-2-methyl-2-(1H-1,2,4-triazol-1-yl)methyl oxirane (BOMCC), which is metabolized by CYP51 to produce the fluorescent compound 7-hydroxy-4-(trifluoromethyl)coumarin (CHC).[9][10] The rate of fluorescence increase is directly proportional to CYP51 activity, and a reduction in this rate in the presence of a test compound indicates inhibition.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the sterol biosynthesis pathway highlighting the role of CYP51 and the workflow of the fluorescence-based inhibition screen.

Figure 1: Simplified sterol biosynthesis pathway highlighting the role of CYP51.

Figure 2: Experimental workflow for the CYP51 fluorescence-based inhibition screen.

Experimental Protocols